molecular formula C9H16ClF2N3 B3047706 N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride CAS No. 1431966-90-3

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride

Cat. No.: B3047706
CAS No.: 1431966-90-3
M. Wt: 239.69
InChI Key: ROXYJJMDWFLYKX-UHFFFAOYSA-N
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Description

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole with 2,2-difluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the amine and facilitate nucleophilic substitution. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride is unique due to the presence of the difluoroethanamine moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N3.ClH/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11;/h4,6-7,9,12H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXYJJMDWFLYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)NCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-90-3
Record name 1H-Pyrazole-4-methanamine, N-(2,2-difluoroethyl)-1-ethyl-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride
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N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride
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N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride

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